1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane
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Description
1-(4-Bromophenyl)methyl-4-methyl-1,4-diazepane is an organic compound that belongs to the category of 1,4-diazepanes, a group of heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms and three carbon atoms. It is a white, crystalline solid that is insoluble in water and soluble in organic solvents. 1-(4-Bromophenyl)methyl-4-methyl-1,4-diazepane has a variety of applications in scientific research and is used in the synthesis of a wide range of compounds.
Scientific Research Applications
Synthesis and Characterization
Synthesis Approaches : The synthesis of 1,4-diazepane derivatives, including those similar to 1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane, involves the coupling of 1-methylhomopiperazine with diazonium salts. This results in stable crystalline solids or oils, characterized by NMR, IR spectroscopy, and mass spectrometry (Moser & Vaughan, 2004).
Structural Studies : X-ray crystallography provides insights into the molecular structure of these compounds, which is crucial for understanding their chemical properties and potential applications (Tingley, Bertolasi, & Vaughan, 2006).
Biological Activities
Receptor Affinity : 1,4-Diazepane derivatives have been studied for their affinity to sigma-1 receptors, a type of receptor involved in various neurological processes. Modifications in the chemical structure can influence their affinity and selectivity, which is significant for developing potential therapeutic agents (Fanter, Müller, Schepmann, Bracher, & Wünsch, 2017).
Antimicrobial Properties : Certain 1,4-diazepane compounds have demonstrated the ability to inhibit efflux pumps in bacteria like Escherichia coli, which is a mechanism contributing to antibiotic resistance. This highlights their potential as efflux pump inhibitors, a novel strategy in combating bacterial resistance (Casalone et al., 2020).
Chemical Applications
Catalytic Properties : 1,4-Diazepane derivatives have been investigated as ligands in catalysis, particularly in reactions like olefin epoxidation. The effect of the ligand's structure on the reactivity and efficiency of the catalyst is a key area of study (Sankaralingam & Palaniandavar, 2014).
CO2 Fixation : Some nickel(ii) complexes containing 1,4-diazepane ligands have been utilized for the conversion of atmospheric CO2 into value-added products, demonstrating a potential application in environmental chemistry (Muthuramalingam, Velusamy, & Mayilmurugan, 2021).
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-methyl-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-15-7-2-8-16(10-9-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUWRVLHCKJAMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354085 |
Source
|
Record name | 1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280560-78-3 |
Source
|
Record name | 1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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